1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole
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Overview
Description
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 g/mol . This compound is characterized by its unique structure, which includes an ethylsulfonyl group, an iodine atom, a methyl group, and a nitro group attached to an imidazole ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of tinidazole-related compound B with iodine and other reagents under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include iodine, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be compared with other similar compounds such as:
Tinidazole: A nitroimidazole derivative with similar antimicrobial properties.
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Ornidazole: A compound with similar chemical structure and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitroimidazole derivatives.
Biological Activity
1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a synthetic compound with the molecular formula C8H12IN3O4S and a molecular weight of approximately 373.17 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The compound is related to tinidazole, a well-known antiprotozoal agent, suggesting potential applications in antimicrobial therapy.
Chemical Structure and Properties
The compound's unique biological activity can be attributed to its functional groups:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitro Group : Known for its ability to undergo reduction reactions, leading to the formation of reactive intermediates.
- Iodine Atom : Facilitates nucleophilic substitution reactions.
- Ethylsulfonyl Group : Enhances solubility and may influence biological interactions.
Although specific literature on the mechanism of action for this compound is limited, insights can be drawn from its structural similarity to tinidazole. The proposed mechanism involves:
- Reduction of the Nitro Group : Anaerobic organisms can reduce the nitro group, generating free radicals.
- Cellular Damage : These free radicals can damage critical cellular components such as DNA and proteins, leading to cell death in susceptible microorganisms .
Biological Activity and Studies
Research indicates that this compound may exhibit significant antimicrobial properties. Here are some key findings:
Antimicrobial Activity
- Related Compounds : Studies on structurally similar nitroimidazoles have shown promising activity against various pathogens, including protozoa and bacteria. For instance, compounds with similar nitro groups have demonstrated effectiveness against Trichomonas vaginalis and Trypanosoma cruzi.
- Potential Applications : Given its structural characteristics, this compound is being explored as a potential new antimicrobial agent .
Case Studies
While specific case studies focusing solely on this compound are scarce, research into related compounds provides valuable insights:
- A study highlighted the efficacy of various nitroimidazole derivatives against T. cruzi, showcasing IC50 values that indicate potent antiparasitic activity with low cytotoxicity against host cells (LLC-MK2). For example, a related compound had an IC50 of 4.76 µM against amastigotes with high selectivity .
Synthesis
The synthesis of this compound typically involves several steps starting from tinidazole or similar precursors:
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQQNSOGJTTXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379473 |
Source
|
Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154475-33-9 |
Source
|
Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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